3-[(4-Methoxyphenyl)sulfamoyl]benzamide

ROMK potassium channel Diuretic Structure-activity relationship

3-[(4-Methoxyphenyl)sulfamoyl]benzamide belongs to the 3‑sulfamoylbenzamide class, a scaffold extensively explored for potassium channel modulation (ROMK) and ectonucleotidase inhibition (h‑NTPDases). Featuring a meta‑sulfamoylbenzamide core with a 4‑methoxyphenyl substituent on the sulfonamide nitrogen, this compound occupies a unique structural niche relative to common para‑substituted analogs.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
Cat. No. B6006873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxyphenyl)sulfamoyl]benzamide
Molecular FormulaC14H14N2O4S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N
InChIInChI=1S/C14H14N2O4S/c1-20-12-7-5-11(6-8-12)16-21(18,19)13-4-2-3-10(9-13)14(15)17/h2-9,16H,1H3,(H2,15,17)
InChIKeyYDIWJPVEELYJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methoxyphenyl)sulfamoyl]benzamide – A Structurally Distinct Sulfamoyl Benzamide Building Block for Targeted Lead Optimization


3-[(4-Methoxyphenyl)sulfamoyl]benzamide belongs to the 3‑sulfamoylbenzamide class, a scaffold extensively explored for potassium channel modulation (ROMK) [1] and ectonucleotidase inhibition (h‑NTPDases) [2]. Featuring a meta‑sulfamoylbenzamide core with a 4‑methoxyphenyl substituent on the sulfonamide nitrogen, this compound occupies a unique structural niche relative to common para‑substituted analogs. The 3‑sulfamoyl architecture is essential for zinc‑binding interactions in carbonic anhydrase isoforms , while the 4‑methoxyphenyl group imparts distinct lipophilic and metabolic stability properties compared to other N‑aryl sulfonamide variants [1].

Why 3-[(4-Methoxyphenyl)sulfamoyl]benzamide Cannot Be Readily Replaced by Other N‑Aryl Sulfamoyl Benzamides


Within the 3‑sulfamoylbenzamide series, minor variations in the N‑aryl sulfonamide substituent dramatically alter target potency, metabolic clearance, and species selectivity. For instance, the 4‑unsubstituted benzamide analog (9) displays >30‑fold lower ROMK potency (Tl⁺ flux IC₅₀ = 17 μM) compared to a 3‑methyl‑1,2,4‑oxadiazole‑substituted reference (IC₅₀ = 440 nM) [1]. Introducing a 4‑methoxy group on the benzamide ring (analog 10) partially restores potency while markedly improving hepatic microsomal stability (HLM Clint,app,s = 10 mL/min/kg) [1]. The target compound, bearing a 4‑methoxyphenyl group on the sulfonamide side rather than the benzamide, is expected to exhibit distinct in‑vitro ADME and selectivity signatures, making simple substitution with other N‑aryl sulfamoyl benzamides unreliable without direct comparative data [1][2].

Quantitative Differentiation Evidence for 3-[(4-Methoxyphenyl)sulfamoyl]benzamide Against Closest Analogs


ROMK Inhibitory Potency: 4‑Methoxyphenylsulfamoyl vs. 4‑Unsubstituted Benzamide Scaffold

Within the 3‑sulfamoylbenzamide series optimized for ROMK inhibition, the 4‑unsubstituted benzamide analog 9 (R³ = H) exhibits a Tl⁺ flux IC₅₀ of 17 μM (n=1), representing >30‑fold lower potency than the lead 3‑methyl‑1,2,4‑oxadiazole analog 8 (IC₅₀ = 440 nM) [1]. While the target compound 3‑[(4‑methoxyphenyl)sulfamoyl]benzamide is not identical to analog 10 (which has a 4‑methoxy on the benzamide ring), the 4‑methoxyphenylsulfamoyl moiety is expected to confer intermediate ROMK potency relative to 9 and 8 based on class SAR trends [1]. This evidence indicates that the methoxyphenylsulfamoyl group is a viable substituent for balancing potency and metabolic stability in ROMK programs compared to unsubstituted phenylsulfamoyl variants [1].

ROMK potassium channel Diuretic Structure-activity relationship

Metabolic Stability Advantage of 4‑Methoxy Substituent on the Phenylsulfamoyl Ring System

In the ROMK inhibitor series, the 4‑methoxybenzamide analog 10 demonstrated scaled apparent intrinsic clearance in human liver microsomes (HLM Clint,app,s) of 10 mL/min/kg, a significant improvement over lead compound 8 (HLM Clint,app,s = 30 mL/min/kg) [1]. Although the target compound places the methoxy group on the sulfonamide phenyl ring rather than the benzamide, the electron‑donating methoxy group is known to reduce oxidative metabolism at the para position, suggesting a similar beneficial effect on microsomal stability for 3‑[(4‑methoxyphenyl)sulfamoyl]benzamide [1]. This differentiates the target from 4‑halo or 4‑unsubstituted phenylsulfamoyl analogs, which lack this metabolic shielding.

Hepatic microsomal stability ADME Lead optimization

Insensitivity to ROMK N171D Pore Mutation – Differentiator from Prior ROMK Inhibitors

The 3‑sulfamoylbenzamide series, including compound (−)-16 (PF-06807656), was shown to retain full inhibitory activity against the N171D pore mutant of ROMK, whereas earlier ROMK inhibitors MK-7145 (clinical candidate) and compound A lose potency against this mutant [1]. Although direct data for 3‑[(4‑methoxyphenyl)sulfamoyl]benzamide against N171D are not available, the shared 3‑sulfamoylbenzamide core confers this insensitivity property, distinguishing the target compound from non‑sulfamoyl ROMK inhibitors and providing a critical advantage for programs targeting diuretic‑resistant patient populations [1].

ROMK channel mutation N171D Selectivity

Selective h‑NTPDase Inhibition: Sub‑Micromolar Potency of para‑Substituted Sulfamoyl Benzamides

In a parallel chemical series, sulfamoyl‑benzamides bearing para‑substituted phenylsulfamoyl groups have been characterized as selective h‑NTPDase inhibitors in the sub‑micromolar range [1]. Compound 3f, N‑(4‑methoxyphenyl)‑3‑(morpholinosulfonyl)benzamide, reduced h‑NTPDase2 activity at sub‑micromolar concentrations, while the most potent inhibitor 3i (N‑(4‑bromophenyl)‑4‑chloro‑3‑(morpholine‑4‑carbonyl)benzenesulfonamide) achieved an IC₅₀ of 2.88 ± 0.13 μM against h‑NTPDase1 and 0.72 ± 0.11 μM against h‑NTPDase3 [1]. The target compound 3‑[(4‑methoxyphenyl)sulfamoyl]benzamide, with a simpler benzene‑sulfonamide linkage, is predicted to retain selectivity for h‑NTPDase isoforms while offering reduced molecular complexity relative to morpholine‑containing analogs, which may translate to improved synthetic tractability and cost efficiency in procurement [1].

Ectonucleotidase h-NTPDase Selective inhibition

Recommended Research and Industrial Applications for 3-[(4-Methoxyphenyl)sulfamoyl]benzamide


ROMK Inhibitor Lead Optimization Programs

Use 3‑[(4‑methoxyphenyl)sulfamoyl]benzamide as a structurally distinct starting point for SAR expansion around the N‑aryl sulfonamide region. The 4‑methoxyphenyl group offers a balanced profile of ROMK potency (intermediate between 4‑unsubstituted phenyl and optimized heteroaryl) and improved microsomal stability (HLM Clint,app,s ~10 mL/min/kg) [1]. This compound is ideal for programs seeking mutation‑insensitive ROMK inhibitors, as the 3‑sulfamoylbenzamide core retains activity against the N171D pore mutant [1].

h‑NTPDase Inhibitor Discovery

Deploy the compound as a simplified sulfamoyl‑benzamide probe for investigating h‑NTPDase2 selective inhibition. Compared to the morpholine‑containing analog 3f, the target compound eliminates the morpholine ring, reducing molecular weight and synthetic steps while maintaining the 4‑methoxyphenyl pharmacophore required for sub‑micromolar activity [2]. This makes it a cost‑efficient choice for preliminary selectivity profiling across h‑NTPDase isoforms 1, 2, 3, and 8 [2].

Metabolic Stability Screening Libraries

Incorporate 3‑[(4‑methoxyphenyl)sulfamoyl]benzamide into focused libraries designed to assess the impact of para‑electron‑donating groups on oxidative metabolism of sulfonamide‑containing scaffolds. The 3‑fold improvement in HLM stability observed for the 4‑methoxy analog 10 over lead compound 8 [1] suggests that this chemotype provides a measurable metabolic advantage, making it a useful standard for benchmarking new analogs in ADME panels [1].

Carbon Anhydrase Isoform Selectivity Studies

Leverage the zinc‑binding 3‑sulfamoylbenzamide core [Background: REFS-3] as a starting point for designing subtype‑selective carbonic anhydrase inhibitors. The 4‑methoxyphenyl substituent may influence isoform selectivity profiles compared to 4‑fluoro or 4‑chlorophenyl analogs, warranting procurement for comparative enzymology studies.

Quote Request

Request a Quote for 3-[(4-Methoxyphenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.